2-Deoxy-D-erythro-pentitol

Overview

Description

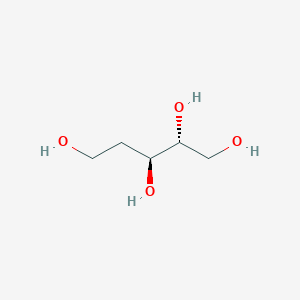

2-deoxy-d-erythro-pentitol is a secondary alcohol.

This compound is a natural product found in Glehnia littoralis with data available.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Nucleoside Derivatives

2-Deoxy-D-erythro-pentitol serves as a crucial building block in the synthesis of nucleoside derivatives. Methods have been developed for synthesizing both nucleoside and non-nucleoside phosphoramidites using this compound. These derivatives are essential for the production of RNA and DNA oligomers, which are vital in genetic research and therapeutic applications .

2. Fluorescent Probes for Biological Studies

The compound has been utilized as a reactant in the development of fluorescent pyrimidine analogs. These analogs are designed to detect abasic sites in nucleic acids, providing insights into DNA damage and repair mechanisms. This application is particularly useful in understanding mutagenesis and the cellular response to DNA lesions .

Therapeutic Applications

1. Antitumor Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in xenograft models, it has shown tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. These findings suggest its potential as a therapeutic agent in cancer treatment.

2. Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Studies involving induced arthritis models have shown a significant reduction in inflammation markers, highlighting its potential role in treating inflammatory diseases.

Case Studies

Case Study 1: Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : The compound induced significant apoptosis in cancer cells while minimally affecting normal cells, suggesting a selective action that could be beneficial for therapeutic purposes.

Case Study 2: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : It effectively inhibited growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Nucleoside Synthesis | Building block for nucleosides and phosphoramidites | Essential for RNA/DNA oligomer synthesis |

| Fluorescent Probes | Detects abasic sites in nucleic acids | Useful for studying DNA damage |

| Antitumor Activity | Inhibition of tumor growth | Up to 60% inhibition at 20 mg/kg |

| Anti-inflammatory Effects | Reduces inflammation markers | Significant reduction observed |

| Antimicrobial Activity | Inhibits resistant bacterial strains | Effective against multi-drug resistant strains |

Properties

Molecular Formula |

C5H12O4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

(2R,3S)-pentane-1,2,3,5-tetrol |

InChI |

InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2/t4-,5+/m0/s1 |

InChI Key |

ZDAWZDFBPUUDAY-CRCLSJGQSA-N |

SMILES |

C(CO)C(C(CO)O)O |

Isomeric SMILES |

C(CO)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C(CO)C(C(CO)O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.